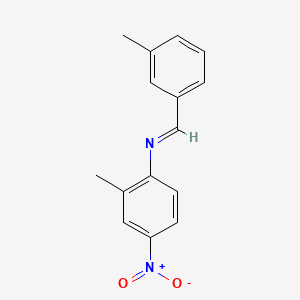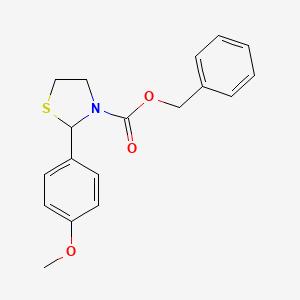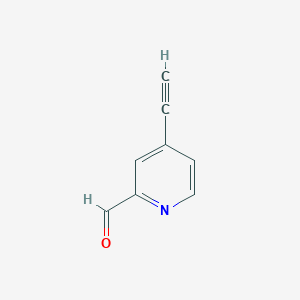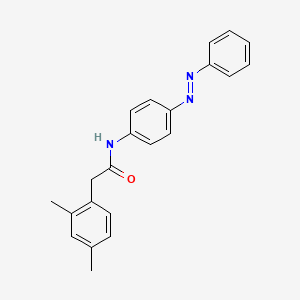
(E)-2-(2,4-dimethylphenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(2,4-dimethylphenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenyl group substituted with a diazenyl group and a dimethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2,4-dimethylphenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide typically involves the following steps:
Formation of the Diazenyl Group: The synthesis begins with the formation of the diazenyl group by reacting aniline with nitrous acid to form a diazonium salt. This reaction is carried out under acidic conditions at low temperatures.
Coupling Reaction: The diazonium salt is then coupled with 2,4-dimethylaniline in the presence of a base to form the diazenyl-substituted aniline derivative.
Acetylation: The final step involves the acetylation of the diazenyl-substituted aniline derivative with acetic anhydride to form this compound. This reaction is typically carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
化学反应分析
Types of Reactions
(E)-2-(2,4-dimethylphenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The compound can undergo substitution reactions, where the phenyl groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted phenyl derivatives.
科学研究应用
(E)-2-(2,4-dimethylphenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (E)-2-(2,4-dimethylphenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The diazenyl group can interact with cellular proteins and enzymes, leading to various biological effects. The compound may also interfere with cellular signaling pathways, resulting in its observed biological activities.
相似化合物的比较
Similar Compounds
(E)-2-(2,4-dimethylphenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide: is similar to other acetamide derivatives with diazenyl and phenyl groups.
N-(4-(phenyldiazenyl)phenyl)acetamide: Lacks the dimethylphenyl group.
2-(2,4-dimethylphenyl)acetamide: Lacks the diazenyl group.
Uniqueness
- The presence of both the diazenyl and dimethylphenyl groups in this compound makes it unique compared to other similar compounds. This unique structure contributes to its distinct chemical and biological properties.
属性
CAS 编号 |
1006784-36-6 |
|---|---|
分子式 |
C22H21N3O |
分子量 |
343.4 g/mol |
IUPAC 名称 |
2-(2,4-dimethylphenyl)-N-(4-phenyldiazenylphenyl)acetamide |
InChI |
InChI=1S/C22H21N3O/c1-16-8-9-18(17(2)14-16)15-22(26)23-19-10-12-21(13-11-19)25-24-20-6-4-3-5-7-20/h3-14H,15H2,1-2H3,(H,23,26) |
InChI 键 |
ZBSNKQHCEQRJLQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


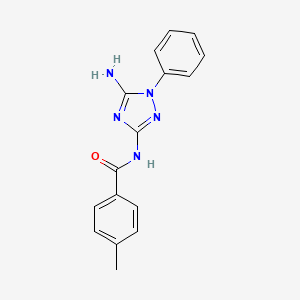
![4-Methyl-6-phenyl-3-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B14173262.png)
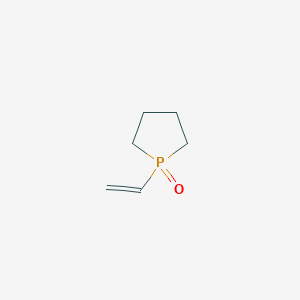
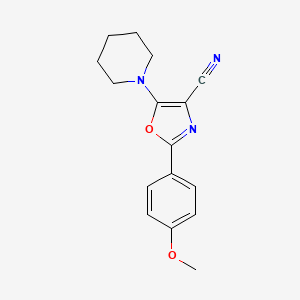
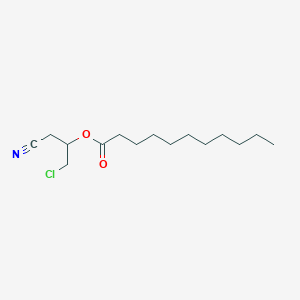
![N-[3-(decanoylamino)propyl]decanamide](/img/structure/B14173286.png)
![5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-3-thione](/img/structure/B14173290.png)
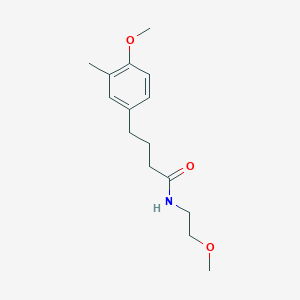
![Methyl 3-[4-(naphthalen-1-yl)phenyl]prop-2-enoate](/img/structure/B14173312.png)
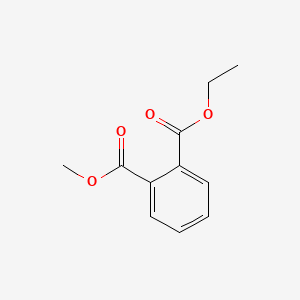
![3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1H-indole](/img/structure/B14173328.png)
